3-(Methylsulfanyl)phenyl methylcarbamate
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Overview
Description
3-(Methylsulfanyl)phenyl methylcarbamate is a carbamate ester obtained by the formal condensation of the phenolic group of 3,5-dimethyl-4-(methylsulfanyl)phenol with the carboxy group of methylcarbamic acid . This compound is known for its applications in various fields, including agriculture and pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)phenyl methylcarbamate typically involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Methylsulfanyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Employed as an agrochemical for pest control.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, which can affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Methomyl: A carbamate insecticide with a broad spectrum of activity.
Uniqueness
3-(Methylsulfanyl)phenyl methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylsulfanyl group contributes to its effectiveness as an acetylcholinesterase inhibitor, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
3938-33-8 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(3-methylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(11)12-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
HXAFVRKJWYFPPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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